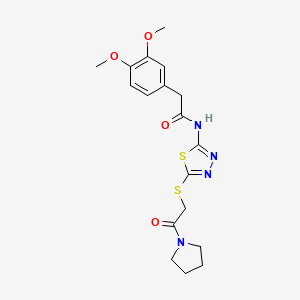
2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H22N4O4S2 and its molecular weight is 422.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and specific biological activities of this compound based on various studies.
Chemical Structure
The compound is characterized by a complex structure featuring a thiadiazole ring, a pyrrolidine moiety, and methoxy-substituted phenyl groups. Its molecular formula is C17H22N4O3S, and it has a molecular weight of approximately 378.45 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps include:
- Formation of the thiadiazole ring through condensation reactions.
- Introduction of the pyrrolidine group via nucleophilic substitution.
- Final acetamide formation through acylation reactions.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance:
- Inhibition of COX Enzymes : This compound has shown significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The IC50 values for related compounds have been reported in the range of 0.52 to 22.25 µM against COX-I/II .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 (similar structure) | 0.52 | 10.73 |
Antioxidant Properties
Studies indicate that derivatives of this compound exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro. This activity is crucial for preventing cellular damage associated with chronic diseases.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound suggest it may inhibit tumor cell proliferation in various cancer cell lines:
- MCF-7 (breast cancer) : Demonstrated >70% inhibition at concentrations ranging from 9 to 15 µM.
- HeLa (cervical cancer) : Similar inhibition rates were observed.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of related compounds:
- Study on Inflammation : A rat model was used to assess the anti-inflammatory effects through carrageenan-induced paw edema. The treated groups exhibited significant reductions in edema compared to controls, suggesting effective anti-inflammatory action.
- Cancer Cell Line Studies : In vitro studies using MCF-7 and HeLa cells demonstrated that treatment with the compound resulted in increased apoptosis rates and decreased cell viability.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The methoxy groups enhance lipophilicity and improve binding affinity to target enzymes.
- The thiadiazole ring is crucial for COX inhibition.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-25-13-6-5-12(9-14(13)26-2)10-15(23)19-17-20-21-18(28-17)27-11-16(24)22-7-3-4-8-22/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJABDHYPZSDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














